trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate
Description
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a bivalent compound with a linear structure. It is a derivative of heparin, a member of the heparan sulfate family of glycosaminoglycans. The compound is composed of α-ΔUA-2S-[1→4]-GlcN-6S, where ΔUA stands for 4-deoxy-L-threo-hex-4-enopyranosyluronic acid and GlcN stands for D-glucosamine . It is known for its less hydrophobic nature and its ability to elevate the cytosolic calcium extrusion rate .
Properties
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO16S2.3Na/c13-6-7(15)9(5(26-11(6)18)2-25-30(19,20)21)28-12-8(29-31(22,23)24)3(14)1-4(27-12)10(16)17;;;/h1,3,5-9,11-12,14-15,18H,2,13H2,(H,16,17)(H,19,20,21)(H,22,23,24);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYGSGRAJJCXLY-LXROVJCJSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNa3O16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746710 | |
| Record name | Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-04-9 | |
| Record name | Trisodium 2-amino-2-deoxy-4-O-(4-deoxy-2-O-sulfonato-alpha-L-threo-hex-4-enopyranuronosyl)-6-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is typically produced through the enzymatic digestion of heparin and heparan sulfate by various heparinases . The synthetic route involves the action of heparinase I and II, which cleave the heparin molecule into its disaccharide components . The reaction conditions for this process include maintaining a temperature of -20°C to ensure the stability of the compound .
Chemical Reactions Analysis
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are various sulfated and non-sulfated derivatives of the disaccharide .
Scientific Research Applications
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used to study the properties of glycosaminoglycans and their interactions with other molecules. In biology, it is used to investigate the role of heparin and heparan sulfate in cellular processes such as cell signaling and adhesion . In medicine, it is being explored as a potential drug for the activation of the Na+/Ca2+ exchanger, which could have implications for treating conditions related to calcium homeostasis . In industry, it is used in the production of various heparin-based products .
Mechanism of Action
The mechanism of action of heparin disaccharide I-H sodium salt involves its ability to elevate the cytosolic calcium extrusion rate. This is achieved through the activation of the Na+/Ca2+ exchanger (NCX), which helps in the removal of calcium ions from the cytosol . The molecular targets involved in this process include the NCX protein and various calcium-binding proteins .
Comparison with Similar Compounds
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is unique in its structure and function compared to other similar compounds. Some of the similar compounds include heparin disaccharide I-S sodium salt and heparin disaccharide IV-A sodium salt . While these compounds share a similar backbone structure, they differ in their sulfation patterns and biological activities. For example, heparin disaccharide I-S sodium salt has an additional sulfate group, which alters its interaction with proteins and other molecules .
Biological Activity
Trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound notable for its intricate structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features multiple functional groups including hydroxyl groups and sulfonate moieties that enhance its solubility in water. Its molecular structure suggests roles in biological systems particularly in drug design and development.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₇S₃Na₃ |
| Molecular Weight | 431.38 g/mol |
| Solubility | Highly soluble in water due to ionic sulfonate groups |
| Functional Groups | Hydroxyl (-OH), Sulfonate (-SO₃), Amino (-NH₂) |
Trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate does not directly inhibit clotting factors. Instead, it mimics the active site of heparin and binds to antithrombin III. This binding induces a conformational change in antithrombin III that activates it to inactivate thrombin and other clotting factors, thereby inhibiting clot formation.
Biological Activities
Preliminary studies suggest that this compound may exhibit several biological activities:
- Anticoagulant Activity : By mimicking heparin's action on antithrombin III.
- Cell Signaling Modulation : Involvement in cellular processes such as adhesion and signaling due to its structural similarity to glycosaminoglycans.
- Potential Antimicrobial Effects : The sulfonate groups may enhance interactions with microbial membranes.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various applications:
- Glycosaminoglycan Interactions : Research indicates that trisodium (2R,3R,4S)-2-[...] can be used to study the properties of glycosaminoglycans and their interactions with proteins involved in cell signaling.
- Calcium Modulation : The compound has been shown to elevate cytosolic calcium extrusion rates through the activation of the Na+/Ca²⁺ exchanger (NCX), which is crucial for various cellular functions.
Future Directions
Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of trisodium (2R,3R,4S)-2-[...]. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.
- Clinical Applications : Exploring its potential as a therapeutic agent in conditions requiring modulation of coagulation or cell signaling pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
